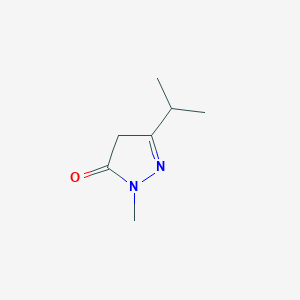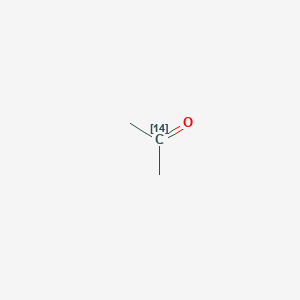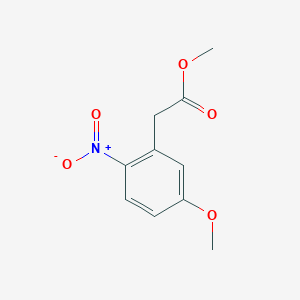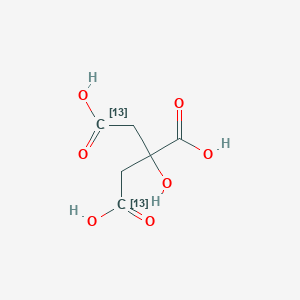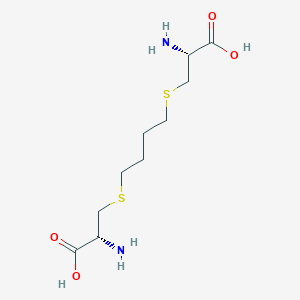
(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride
Overview
Description
(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride is an organic compound characterized by the presence of a dichlorophenyl group attached to an acryloyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride typically involves the reaction of 2,4-dichlorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the dichlorophenyl group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the acryloyl chloride moiety can participate in addition reactions with nucleophiles or electrophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in reactions with this compound.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.
Catalysts: Bases such as triethylamine or pyridine can be used to catalyze nucleophilic substitution reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Carboxylic Acids: Hydrolysis of the compound yields the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various chemical structures.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them of interest for drug development.
Medicine
In medicine, compounds derived from this compound are investigated for their therapeutic potential. Research is ongoing to explore their efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it a useful monomer for creating materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of an acryloyl chloride moiety.
2,4-Dichlorophenylacetic acid: Contains a carboxylic acid group instead of an acryloyl chloride moiety.
2,4-Dichlorophenyl methacrylate: Contains a methacrylate group instead of an acryloyl chloride moiety.
Uniqueness
(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride is unique due to its combination of a dichlorophenyl group and an acryloyl chloride moiety. This combination imparts specific reactivity and properties that are not found in the similar compounds listed above. Its ability to participate in both nucleophilic substitution and addition reactions makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3O/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFNRKXKWVDOFW-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514703 | |
| Record name | (2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39175-64-9 | |
| Record name | (2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


